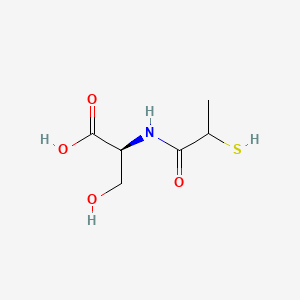

N-(2-Mercapto-1-oxopropyl)-L-serine

Overview

Description

N-(2-Mercapto-1-oxopropyl)-L-serine is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of a sulfanyl group attached to the propanoyl moiety, which is further linked to the L-serine amino acid

Mechanism of Action

Mode of Action

It is known to be an analog of tiopronin , which is used as an antidote against heavy metal poisoning .

Biochemical Pathways

The biochemical pathways affected by N-(2-Mercapto-1-oxopropyl)-L-serine are currently unknown

Result of Action

It is known to be an analog of Tiopronin, which is used as an antidote against heavy metal poisoning .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercapto-1-oxopropyl)-L-serine typically involves the reaction of L-serine with 2-mercaptopropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercapto-1-oxopropyl)-L-serine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol derivative.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Mercapto-1-oxopropyl)-L-serine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

N-(2-Sulfanylpropanoyl)-L-cysteine: Similar in structure but contains a cysteine residue instead of serine.

N-(2-Sulfanylpropanoyl)-L-alanine: Contains an alanine residue instead of serine.

Tiopronin: Known for its use in treating cystinuria, it contains a similar sulfanylpropanoyl moiety.

Uniqueness

N-(2-Mercapto-1-oxopropyl)-L-serine is unique due to the presence of the serine residue, which imparts distinct biochemical properties. The hydroxyl group in serine can participate in additional hydrogen bonding and interactions, making this compound particularly interesting for research in biochemical and medicinal contexts.

Biological Activity

N-(2-Mercapto-1-oxopropyl)-L-serine, a derivative of L-serine, has garnered attention in recent years due to its potential biological activities, particularly in the fields of neurobiology and cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of L-Serine and Its Derivatives

L-serine is a non-essential amino acid that plays a critical role in various biological processes, including neurotransmission and cellular proliferation. It serves as a precursor for several important biomolecules, including glycine and D-serine, which are significant for NMDA receptor activation in the brain . The metabolic pathways involving L-serine are crucial for maintaining neuronal health and function .

This compound is believed to exert its biological effects through several mechanisms:

- Neurotransmission Modulation : As a derivative of L-serine, it may influence the synthesis of neurotransmitters, particularly in the context of synaptic plasticity and cognitive functions. Research indicates that L-serine enhances the length and complexity of neurites in neuronal cultures .

- Antioxidant Properties : The mercapto group in this compound may confer antioxidant properties, potentially protecting cells from oxidative stress . This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

- Cancer Cell Proliferation : Studies have shown that L-serine metabolism is linked to cancer cell proliferation. Altered serine levels can affect glycolytic flux and promote tumor growth through various signaling pathways . The specific role of this compound in cancer biology remains an area for further exploration.

Case Studies

- Neuroprotective Effects :

-

Anticancer Activity :

- Research has indicated that compounds derived from serine metabolism can inhibit cancer cell proliferation. For instance, increased levels of D-serine have been associated with enhanced tumor growth in certain cancers, highlighting the need for understanding how derivatives like this compound might modulate these effects .

Data Table: Biological Activities of this compound

Properties

IUPAC Name |

(2S)-3-hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-3(12)5(9)7-4(2-8)6(10)11/h3-4,8,12H,2H2,1H3,(H,7,9)(H,10,11)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCWQOJBMCFVRB-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)N[C@@H](CO)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693809 | |

| Record name | N-(2-Sulfanylpropanoyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313496-17-1 | |

| Record name | N-(2-Mercapto-1-oxopropyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313496-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Sulfanylpropanoyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.